N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
Properties
Molecular Formula |
C22H15ClF2N4O3 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H15ClF2N4O3/c23-14-5-8-18(17(25)10-14)27-19(30)12-28-20-16(2-1-9-26-20)21(31)29(22(28)32)11-13-3-6-15(24)7-4-13/h1-10H,11-12H2,(H,27,30) |
InChI Key |
IWMIKQRREZWJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the chloro and fluoro substituents. Common reagents used in these reactions include halogenating agents, such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and controlled reaction environments helps in achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thieno[3,2-d]pyrimidine Derivatives
- N-(2-Chloro-5-fluorophenyl)-2-[3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (): Core: Replaces pyrido[2,3-d]pyrimidine with thieno[3,2-d]pyrimidine. Substitutions: Isobutyl at 3-position; 2-chloro-5-fluorophenyl acetamide. Impact: The sulfur-containing thieno ring may alter electronic properties and solubility compared to the nitrogen-rich pyrido core.
Pyrimido[5,4-b]indole Derivatives
- 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide (): Core: Pyrimido[5,4-b]indole fused system. Substitutions: 2-Chlorobenzyl at 3-position; 2-fluorophenyl acetamide.
Acetamide Linker Variations
Sulfanyl-Linked Derivatives
- 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Linker: Sulfanyl (S–) instead of oxygen-based acetamide. Impact: Sulfur’s higher polarizability and larger atomic radius may influence binding kinetics and metabolic oxidation susceptibility. The trifluoromethyl group enhances electronegativity and resistance to CYP450-mediated degradation .
CYP3A-Dependent Pharmacokinetics
- AMG 487 (): Structure: Pyrido[2,3-d]pyrimidinone core with trifluoromethoxyphenyl and pyridinylmethyl groups. Key Finding: Dose- and time-dependent pharmacokinetics due to CYP3A inhibition by metabolite M2. This highlights the role of fluorinated groups (e.g., trifluoromethoxy) in modulating metabolic stability and drug-drug interactions .
Halogenation Patterns
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Substitutions : Chloro and fluoro groups on the phenyl ring; triazole-thioacetamide linker.
- Impact : Ortho/para halogen placement influences steric and electronic interactions with targets. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine contributes to van der Waals interactions .
Target Engagement and Selectivity
- The pyrido[2,3-d]pyrimidine core in the target compound is structurally analogous to kinase inhibitors (e.g., AMG 487), where the dioxo groups coordinate with ATP-binding sites .
- Fluorine atoms in the 4-fluorobenzyl and 4-chloro-2-fluorophenyl groups likely enhance binding affinity through halogen bonding with amino acid residues (e.g., tyrosine, lysine) .
Metabolic Stability
- Halogenation (Cl, F) reduces oxidative metabolism, as seen in niclosamide derivatives (), where nitro-to-chlorine substitution retained bioactivity while improving stability .
- Compared to sulfanyl-linked analogs (), the target’s acetamide linker may decrease susceptibility to glutathione conjugation, prolonging half-life .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*Calculated using fragment-based methods.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its biological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core structure that is commonly associated with various pharmacological activities. The synthesis involves multi-step reactions that typically include the formation of the pyrimidine ring and subsequent functionalization to introduce the chloro and fluorobenzyl groups.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H17ClF2N4O2 |
| Molecular Weight | 428.83 g/mol |
| CAS Number | Not specified |
| Core Structure | Pyrido[2,3-d]pyrimidine |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound likely interferes with key signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies suggest that it may act by inhibiting specific kinases or transcription factors that are overactive in cancer cells.
Antimicrobial Activity
The compound has also shown promising results against certain bacterial strains. Research indicates that similar pyrimidine-based compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that a structurally related compound inhibited the growth of HepG2 liver cancer cells with an IC50 value of 1.30 μM. The study highlighted the compound's ability to induce G2/M phase arrest and promote apoptosis in cancer cells .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
